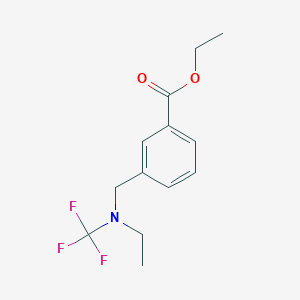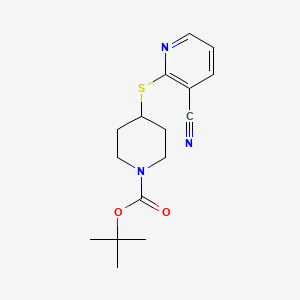![molecular formula C8H13NO B13964090 1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)
1-Methylbicyclo[3.1.0]hexane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylbicyclo[310]hexane-6-carboxamide is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Méthodes De Préparation
The synthesis of 1-Methylbicyclo[3.1.0]hexane-6-carboxamide typically involves the annulation of cyclopropenes with aminocyclopropanes. This method can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This approach provides access to valuable bicyclic scaffolds with multiple stereocenters, which are important for medicinal chemistry .
Analyse Des Réactions Chimiques
1-Methylbicyclo[3.1.0]hexane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Methylbicyclo[3.1.0]hexane-6-carboxamide has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism by which 1-Methylbicyclo[3.1.0]hexane-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-Methylbicyclo[3.1.0]hexane-6-carboxamide can be compared with other bicyclic compounds such as:
Bicyclo[2.1.1]hexanes: These compounds also have a high ring strain and are used in similar applications, but they differ in their ring fusion and substituent positions.
Cyclopropylamines: These compounds share the cyclopropane ring but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its specific ring fusion and the presence of the carboxamide group, which provides distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-methylbicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-8-4-2-3-5(8)6(8)7(9)10/h5-6H,2-4H2,1H3,(H2,9,10) |
Clé InChI |
OWHNWEGGASRPMC-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC1C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


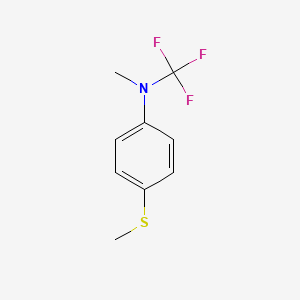
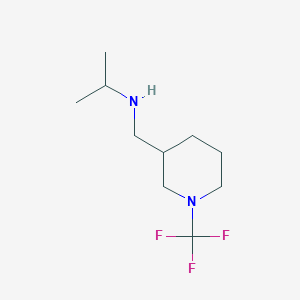
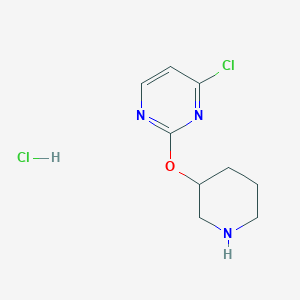
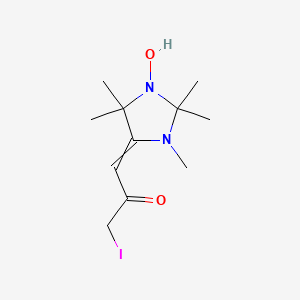
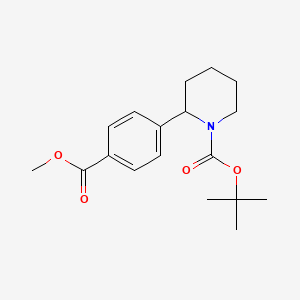
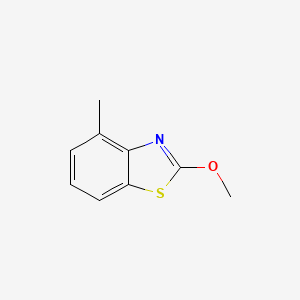
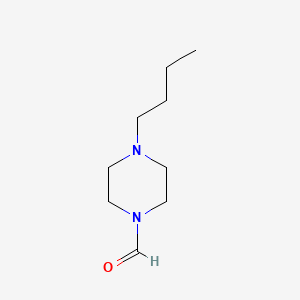
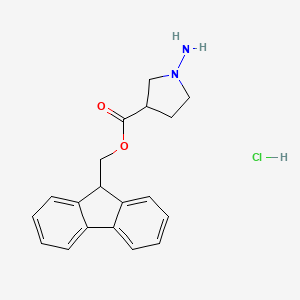
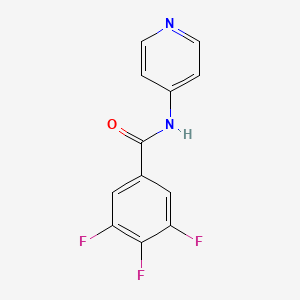
![4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13964059.png)

![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
